3-(2,5-Dichlorobenzoyl)thiophene

Description

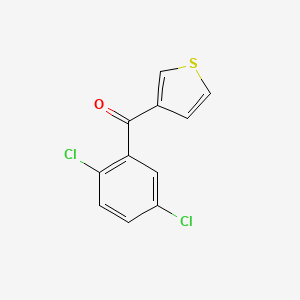

3-(2,5-Dichlorobenzoyl)thiophene (CAS: 898771-54-5) is a heterocyclic organic compound with the molecular formula C₁₁H₆Cl₂OS and a molecular weight of 257.14 g/mol. Its structure consists of a thiophene ring substituted at the 3-position with a 2,5-dichlorobenzoyl group. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.421 ± 0.06 g/cm³ (Predicted) |

| Boiling Point | 379.5 ± 32.0 °C (Predicted) |

| Molecular Weight | 257.14 |

| Chemical Class | Aromatic thiophene derivative |

Properties

IUPAC Name |

(2,5-dichlorophenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2OS/c12-8-1-2-10(13)9(5-8)11(14)7-3-4-15-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDCRXCCIJETNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)C2=CSC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641856 | |

| Record name | (2,5-Dichlorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-54-5 | |

| Record name | (2,5-Dichlorophenyl)-3-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dichlorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 3-(2,5-Dichlorobenzoyl)thiophene, can be achieved through various methods. Some common synthetic routes include:

Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.

Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Fiesselmann Synthesis: This method involves the reaction of α-haloketones with thiourea to form thiophene derivatives.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of microwave irradiation and specific catalysts can enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-(2,5-Dichlorobenzoyl)thiophene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the benzoyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(2,5-Dichlorobenzoyl)thiophene has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

Industry: It is utilized in the production of organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorobenzoyl)thiophene involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

- 3-(2,5-Dichlorobenzoyl)thiophene : The dichlorobenzoyl group enhances electrophilicity, making it suitable for nucleophilic substitution reactions. Its predicted high boiling point (≈380°C) suggests strong intermolecular interactions due to polar Cl atoms and carbonyl groups .

- 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene (): This compound features fused thiophene rings with thiophene substituents. However, extended conjugation may improve conductivity in organic electronics .

- Poly[3-(2,5-dioctylphenyl)thiophene] () : Alkyl chains (dioctylphenyl) enhance solubility in organic solvents, a critical property for polymer processing. In contrast, the dichlorobenzoyl group in this compound likely reduces solubility due to increased crystallinity .

Biological Activity

3-(2,5-Dichlorobenzoyl)thiophene is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and applications in various domains.

This compound is characterized by its thiophene ring substituted with a dichlorobenzoyl group. This structural configuration influences its reactivity and biological interactions. The compound has a CAS number of 898771-54-5 and is often studied for its reactivity in organic synthesis and potential therapeutic applications.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study focused on related thiophene derivatives highlighted their effectiveness against various bacterial strains and fungi, including Escherichia coli and Candida albicans. The minimal inhibitory concentration (MIC) values were determined, establishing a structure-activity relationship (SAR) that underscores the importance of substituents on the thiophene ring for enhancing antimicrobial efficacy .

Cytotoxic Effects

In vitro studies have indicated that this compound may possess cytotoxic effects against cancer cell lines. For instance, assays conducted on human cancer cell lines showed that the compound could induce apoptosis, suggesting it may interfere with cellular proliferation pathways. The mechanism appears to involve the activation of caspases and modulation of apoptotic signaling pathways.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with specific molecular targets such as enzymes or receptors involved in signaling pathways. The presence of the dichlorobenzoyl moiety likely enhances binding affinity to these targets, facilitating its biological activity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The study concluded that modifications to the thiophene structure could lead to improved antimicrobial properties.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | 32 | 16 |

| Control (Standard Antibiotic) | 8 | 4 |

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on the cytotoxic effects of this compound on human cancer cell lines, it was found that concentrations as low as 10 µM resulted in significant cell death after 48 hours of exposure.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 18 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.